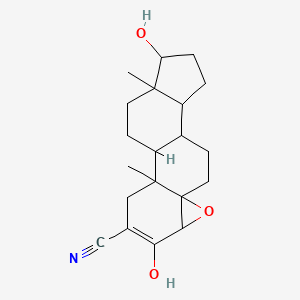

Trilostane

Description

Properties

IUPAC Name |

5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJXBPDAXMEYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Academic Development of Trilostane Research

Genesis and Early Investigations of Steroidogenesis Inhibition

Trilostane (B1684498), chemically known as 4α,5α-epoxy-17β-hydroxy-3-oxoandrostane-2α-carbonitrile, is a synthetic steroid analogue first synthesized in the 1970s by Neumann and colleagues. nih.govdvm360.com Its initial development was driven by the objective of inhibiting adrenal steroidogenesis. nih.gov Early investigations quickly identified this compound as a competitive and reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD). nih.govmdpi.comoup.com This enzyme is critical for the biosynthesis of various corticosteroids, including cortisol and aldosterone (B195564), as it catalyzes the conversion of 3β-hydroxysteroids to 3-ketosteroids. nih.govmdpi.com

The mechanism of action involves blocking the conversion of pregnenolone (B344588) to progesterone (B1679170), a key step in the synthesis pathways for cortisol, aldosterone, and androstenedione (B190577). researchgate.netmspca.orgvin.comnih.gov By inhibiting progesterone synthesis, this compound effectively reduces the production of these downstream steroid hormones. vin.comnih.gov Early studies, such as those by Potts et al. in 1978, provided foundational evidence for this compound's competitive inhibition of 3β-HSD. oup.comresearchgate.net

Initial research demonstrated that this compound could suppress the adrenal cortex by inhibiting the enzymatic conversion of steroids by 3β-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thereby blocking the synthesis of adrenal steroids. drugbank.com In vitro studies confirmed that the drug inhibits the conversion of pregnenolone to progesterone but does not affect the conversion of cholesterol to pregnenolone or progesterone to corticoid hormones. researchgate.net

The efficacy of this compound in reducing steroid biosynthesis was demonstrated in early human studies. For instance, treatment with this compound significantly decreased the average cortisol secretory rate, urinary 17-hydroxycorticosteroids, and urinary free cortisol excretion in patients. researchgate.net These early findings established this compound's potential as a therapeutic agent for conditions characterized by excessive steroid production.

Evolution of Research Perspectives on this compound as a Biochemical Probe

Beyond its initial therapeutic focus, research perspectives on this compound evolved to recognize its value as a biochemical probe for studying steroidogenesis and related pathways. Its specific inhibitory action on 3β-HSD made it a useful tool for dissecting the complex enzymatic steps involved in steroid hormone synthesis. oup.comoup.com

Studies utilizing this compound as a biochemical probe have provided insights into the roles of 3β-HSD in various tissues and species. For example, in vitro experiments with fathead minnow ovary tissue demonstrated that this compound inhibited 17β-estradiol (E2) production in a concentration- and time-dependent manner. oup.comoup.com This effect was eliminated by providing a substrate (progesterone) that does not require 3β-HSD activity for conversion to E2, further supporting this compound's specific inhibitory action on 3β-HSD in this context. oup.comoup.com

This compound has also been employed to investigate the metabolism of other steroid precursors. Studies on the metabolism of 7-dehydrocholesterol (B119134) in rat adrenal glands, for instance, showed that the accumulation of certain products was enhanced by this compound, demonstrating that 7-dehydropregnenolone (7DHP) enters the Δ⁴ steroidogenic pathway. plos.org This highlights how this compound's inhibition of 3β-HSD can be used to perturb steroidogenic pathways and identify intermediate metabolites.

Furthermore, research has explored the effects of this compound beyond its primary target, revealing its potential influence on other enzymes and pathways. While primarily known for inhibiting 3β-HSD, some studies suggest it might also affect other enzymes, although this does not appear to be its sole effect. vin.com For instance, in vitro research using sheep and human adrenal tissues suggested that this compound might enhance 11β-hydroxysteroid dehydrogenase activity in sheep, leading to decreased cortisol and increased cortisone (B1669442) levels. nih.gov

The use of this compound as a probe has also extended to investigating its effects on neurosteroids. Due to its modulatory effects on the hypothalamic–pituitary–adrenal axis, this compound administration can lead to an increase in brain levels of neurosteroids like allopregnanolone (B1667786), suggesting its potential as a tool in studying neurological and psychiatric disorders. mdpi.comresearchgate.net

Detailed research findings from various studies using this compound as a probe have contributed significantly to the understanding of steroid hormone metabolism in different biological systems. These studies often involve analyzing changes in steroid hormone concentrations or the accumulation of precursors following this compound administration or exposure.

| Steroid Precursor/Hormone | Effect of this compound | Biological System | Source |

| Pregnenolone to Progesterone | Inhibition of conversion | Adrenal cortex (various species), Fathead minnow ovary tissue | mdpi.comoup.comresearchgate.netmspca.orgvin.comnih.govoup.com |

| 17-OH Pregnenolone to 17-OH Progesterone | Inhibition of conversion | Adrenal cortex | researchgate.net |

| Dehydroepiandrosterone (B1670201) (DHEA) to Androstenedione | Inhibition of conversion | Adrenal cortex, Prostate cancer cell lines | mdpi.comresearchgate.netnih.gov |

| Cortisol | Decreased synthesis | Adrenal cortex (various species) | nih.govdvm360.commdpi.comresearchgate.netmspca.orgvin.comnih.govdrugbank.comresearchgate.nettodaysveterinarypractice.com |

| Aldosterone | Decreased synthesis (to a lesser extent) | Adrenal cortex | dvm360.comresearchgate.netmspca.orgnih.govtodaysveterinarypractice.comresearchgate.net |

| Andrenal Androgens | Decreased synthesis (to a lesser extent) | Adrenal cortex | mspca.orgnih.govtodaysveterinarypractice.com |

| 17β-estradiol (E2) | Inhibition of production | Fathead minnow ovary tissue | oup.comoup.com |

| 7-dehydropregnenolone (7DHP) metabolism | Modified, accumulation of intermediates | Rat adrenal glands | plos.org |

| Allopregnanolone | Increased brain levels | Brain (indirect effect via HPA axis) | mdpi.comresearchgate.net |

This table summarizes some of the key findings regarding this compound's effects on steroid precursors and hormones in different biological contexts, highlighting its utility as a probe for investigating steroidogenesis.

Mechanistic Elucidation and Molecular Interactions of Trilostane

Primary Enzymatic Target: 3β-Hydroxysteroid Dehydrogenase/Δ⁵⁻⁴ Isomerase (3β-HSD)

The therapeutic activity of trilostane (B1684498) is predominantly attributed to its inhibitory effect on 3β-HSD. mdpi.compatsnap.com This enzyme is essential for the synthesis of various steroids, catalyzing the conversion of precursors such as pregnenolone (B344588) to progesterone (B1679170), 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577). nih.govwikipedia.orgresearchgate.net This enzymatic action is a bottleneck in the production of downstream steroid hormones like cortisol, corticosterone (B1669441), and aldosterone (B195564). nih.govresearchgate.net

Competitive and Reversible Inhibition Kinetics

This compound acts as a competitive inhibitor of 3β-HSD. mdpi.comnih.govtodaysveterinarypractice.comvin.comresearchgate.netpatsnap.com This means that this compound competes with the natural steroid substrates for binding to the enzyme's active site. scbt.com The inhibition is also reversible, indicating that this compound can bind to and dissociate from the enzyme, and its effect can be overcome by increasing the concentration of the natural substrate. mdpi.comnih.govtodaysveterinarypractice.comvin.comresearchgate.net The degree of inhibition appears to be dose-related. nih.govtodaysveterinarypractice.comvin.comresearchgate.net

Kinetic analyses have demonstrated that this compound inhibits human 3β-HSD1 in a competitive manner. nih.govresearchgate.net Studies have reported Kᵢ values for this compound against human 3β-HSD1. For instance, one study found a Kᵢ of 0.10 µM for this compound inhibiting wild-type human 3β-HSD1. nih.govresearchgate.net

Isoform-Specific Inhibition Dynamics of 3β-HSD

The enzyme 3β-HSD exists in different isoforms, with human type 1 (3β-HSD1) and type 2 (3β-HSD2) being key players in steroid biosynthesis. nih.gov 3β-HSD1 is found in tissues like the placenta and breast tumors, while 3β-HSD2 is primarily located in the gonads and adrenals and is involved in the production of cortisol and aldosterone in the adrenal gland. nih.gov

Research indicates that this compound exhibits isoform-specific inhibition dynamics. This compound inhibits human 3β-HSD1 with a higher affinity compared to human 3β-HSD2. nih.govresearchgate.netresearchgate.netnih.gov Studies have shown a 16-fold higher affinity for 3β-HSD1 compared to 3β-HSD2. nih.govresearchgate.netresearchgate.netnih.gov While this compound competitively inhibits human 3β-HSD1, it inhibits human 3β-HSD2 noncompetitively. nih.govresearchgate.net

Table 1: Inhibition Kinetics of this compound on Human 3β-HSD Isoforms

| Enzyme Isoform | Inhibition Mode | Kᵢ (µM) | Fold Difference in Affinity (vs 3β-HSD2) |

| Human 3β-HSD1 | Competitive | 0.10 | 16 |

| Human 3β-HSD2 | Noncompetitive | 1.60 | 1 |

(Data compiled from research findings nih.govresearchgate.net)

This differential inhibition profile suggests that this compound may have varied effects depending on the predominant 3β-HSD isoform present in a specific tissue. In dogs, there is also a suggestion that multiple forms of the 3β-HSD enzyme may exist, with potentially variable effects of this compound on each isoenzyme. nih.govresearchgate.net

Substrate-Enzyme-Inhibitor Binding Site Analysis

Docking studies and kinetic analyses have provided insights into the binding interactions between this compound and the 3β-HSD enzyme. In human 3β-HSD1, the 2α-cyano group of this compound is predicted to interact with the hydroxyl group of Ser124. nih.govresearchgate.net Ser124 has been identified as a key residue involved in the recognition of the 3-oxo group of steroid substrates. nih.gov

Another residue implicated in the higher affinity inhibition of 3β-HSD1 by this compound is Met187. nih.govresearchgate.net The presence of Met187 in 3β-HSD1, compared to Thr187 in 3β-HSD2, appears to contribute to the differential binding affinity. nih.govresearchgate.net Additionally, the 17β-hydroxyl group of this compound may interact with the Arg195 residue in human 3β-HSD1, a residue that differs from Pro195 in 3β-HSD2 and may be a significant factor in the higher affinity and competitive inhibition observed for 3β-HSD1. nih.gov These specific amino acid differences in the active site region between the isoforms are believed to be key structural bases for the observed differences in inhibition kinetics and affinity. nih.govresearchgate.net

Downstream Regulatory Impact on Steroid Biosynthesis Pathways

By inhibiting 3β-HSD, this compound disrupts the synthesis of various steroid hormones that are downstream of the 3β-HSD-catalyzed conversions. nih.govwikipedia.orgresearchgate.netscbt.compatsnap.com This impact extends to the production of glucocorticoids and mineralocorticoids. nih.govwikipedia.orgpatsnap.com

Modulation of Glucocorticoid Anabolism (e.g., Cortisol, Corticosterone)

This compound's inhibition of 3β-HSD directly reduces the synthesis of glucocorticoids such as cortisol and corticosterone. nih.govtodaysveterinarypractice.comwikipedia.orgresearchgate.netpatsnap.comlaboklin.comnih.gov The conversion of pregnenolone to progesterone by 3β-HSD is a necessary step in the pathway leading to cortisol synthesis in the adrenal glands. nih.govpatsnap.com By blocking this conversion, this compound effectively diminishes cortisol production. nih.govpatsnap.comdrugbank.comjofem.org

Studies in various species, including dogs and rats, have shown that this compound administration leads to decreased levels of cortisol and corticosterone. mdpi.comnih.govphysiology.orgavma.org For example, in dogs with hyperadrenocorticism, this compound treatment significantly reduced serum cortisol levels. mdpi.comresearchgate.netavma.orgresearchgate.net In guinea pig adrenocortical cells, this compound abolished cortisol production in response to ACTH while increasing the formation of precursors like pregnenolone and 17-hydroxypregnenolone. nih.gov this compound's effect on corticosterone production has also been noted in rats. nih.govphysiology.org

Regulation of Mineralocorticoid Production (e.g., Aldosterone)

In addition to glucocorticoids, this compound also impacts the synthesis of mineralocorticoids, notably aldosterone. nih.govtodaysveterinarypractice.comwikipedia.orgresearchgate.netpatsnap.comlaboklin.comnih.govresearchgate.net Aldosterone synthesis, which primarily occurs in the zona glomerulosa of the adrenal cortex, also relies on the enzymatic activity of 3β-HSD for the conversion of pregnenolone to progesterone and subsequently through the pathway leading to aldosterone. nih.govwikipedia.org

Inhibition of 3β-HSD by this compound reduces aldosterone synthesis. nih.govpatsnap.comlaboklin.comnih.govresearchgate.net Studies in dogs with hyperadrenocorticism have shown that this compound treatment can lead to reduced serum aldosterone levels. mdpi.comavma.orgresearchgate.net While this compound inhibits both cortisol and aldosterone synthesis, the decrease in aldosterone may be less pronounced than that of cortisol in some cases. vin.com The inhibition of aldosterone synthesis by this compound is independent of the renin-angiotensin system, which is a primary regulator of aldosterone secretion. laboklin.com The reduction in aldosterone production can lead to decreased aldosterone secretory reserve. mdpi.comresearchgate.net

Table 2: Impact of this compound on Steroid Hormone Production

| Steroid Hormone Class | Examples | Impact of this compound Inhibition of 3β-HSD |

| Glucocorticoids | Cortisol, Corticosterone | Decreased Synthesis |

| Mineralocorticoids | Aldosterone | Decreased Synthesis |

| Androgens | Androstenedione | Decreased Synthesis |

| Progestogens | Progesterone | Decreased Synthesis |

| Estrogens | Estradiol (B170435), Estrone (B1671321) | Indirectly Decreased (via androgen synthesis inhibition) |

(Based on the role of 3β-HSD in steroidogenesis and the mechanism of this compound nih.govwikipedia.orgresearchgate.netscbt.com)

The inhibition of 3β-HSD by this compound results in an accumulation of steroid precursors, such as pregnenolone and 17-hydroxypregnenolone, upstream of the enzymatic block. avma.orgnih.gov

Influence on Sex Steroidogenesis (e.g., Progesterone, Androgens, Estrogens)

This compound's inhibitory effect on 3β-HSD directly impacts the synthesis of sex steroids. By blocking the conversion of pregnenolone to progesterone and DHEA to androstenedione and testosterone (B1683101), this compound reduces the production of progesterone, androgens, and consequently, estrogens (which are synthesized from androgens) drugbank.compatsnap.comwikipedia.org.

Studies have demonstrated a significant reduction in progesterone levels following this compound treatment. For instance, research in pregnant rabbits showed that this compound administration led to lower progesterone levels and premature delivery mdpi.com. In studies involving women, this compound treatment resulted in a mean decrease in serum progesterone oup.com.

Regarding androgens, in vitro studies on prostate cancer cell lines have shown that this compound inhibits the production of androstenedione, testosterone, and dihydrotestosterone (B1667394) (DHT) from DHEA by targeting 3β-HSD mdpi.com. Clinical studies have also indicated a decrease in testosterone levels in males treated with this compound mdpi.com.

While this compound is not an aromatase inhibitor and does not directly block the conversion of androgens to estrogens, its inhibition of androgen synthesis can indirectly reduce estrogen production wikipedia.org. Studies in postmenopausal women with advanced breast cancer showed that this compound significantly reduced plasma levels of estrone and its precursor, androstenedione nih.gov.

Secondary or Off-Target Enzymatic Modulations

Beyond its primary action on 3β-HSD, research suggests that this compound may exert secondary or off-target effects on other enzymes involved in steroid metabolism.

Alterations in 11β-Hydroxylase Activity

Some studies propose that this compound may also inhibit the enzyme 11β-hydroxylase nih.govresearchgate.netvin.com. This enzyme is responsible for converting 11-deoxycortisol to cortisol psu.edu. Inhibition of 11β-hydroxylase by this compound would lead to an increase in the levels of 11-deoxycortisol and 17α-hydroxyprogesterone researchgate.netpsu.edu. Research in dogs with pituitary-dependent hyperadrenocorticism treated with this compound showed a significant increase in baseline 11-deoxycortisol concentrations, supporting a potential influence on 11β-hydroxylase researchgate.net.

Effects on 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes

This compound has also been suggested to influence the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes nih.govresearchgate.netchemicalbook.comuzh.ch. These enzymes catalyze the interconversion of physiologically active cortisol and inactive cortisone (B1669442) nih.govchemicalbook.comuzh.ch.

In vitro research using sheep adrenal tissues demonstrated that this compound enhanced 11β-HSD activity, leading to decreased cortisol and increased cortisone levels mdpi.comnih.gov. However, this effect was not observed in human adrenal tissues mdpi.comnih.gov. A study in healthy dogs suggested that this compound affects the cortisone/cortisol ratio and modifies the expression of 11β-HSD enzymes in the adrenal glands mdpi.com. Another study in dogs treated with this compound observed a significantly larger decrease in cortisol than cortisone concentrations, resulting in a significant fall in the cortisol/cortisone ratio, which might suggest an effect on 11β-HSD leading to increased conversion of cortisol to cortisone uzh.ch.

Research in male Wistar rats indicated that this compound increased 11β-HSD2 expression (which inactivates glucocorticoids) and had no effect on 11β-HSD1 (which activates glucocorticoids) mdpi.com. These findings suggest that this compound might reduce tissue response to glucocorticoids by influencing 11β-HSD isozymes mdpi.com.

Non-Enzymatic Molecular Binding and Receptor Interactions

Beyond its enzymatic inhibition, investigations have explored potential non-enzymatic molecular binding and receptor interactions of this compound.

Investigated Interactions with Estrogen Receptors (e.g., Antagonism, Receptor Expression Modulation)

The interaction of this compound with estrogen receptors (ERs) has been investigated, particularly in the context of hormone-dependent cancers. Some research suggests that this compound may interact with ERs, potentially exhibiting antiestrogenic activity wikipedia.orgnih.gov.

Studies have explored the possibility of this compound directly inhibiting estrogen receptor activity or promoting the expression of β-estrogen receptors mdpi.com. In vitro studies have shown that this compound can up-regulate β-estrogen receptor expression and suppress estrogen-regulated genes in breast cancer cell lines mdpi.com. This compound has also been shown to inhibit estrogen-stimulated proliferation in breast cancer cells and enhance the affinity of estradiol binding to ER, specifically increasing binding to an ERβ-like isoform nih.govresearchgate.net. It has also been shown to inhibit both ERα and ERβ binding to the estrogen response element and inhibit estrogen-stimulated gene transcription in reporter systems researchgate.net.

However, other studies have reported that this compound does not interact with estrogen receptors or other major hormonal sex steroid receptors mdpi.com. This suggests that the interaction with estrogen receptors might be complex, potentially involving allosteric modulation rather than direct competitive binding wikipedia.orgnih.govgoogle.com. This compound has been described as a non-competitive inhibitor of ER function, suggesting interaction with allosteric sites nih.gov. Research indicates that this compound may modulate specific isoforms of the estrogen receptor, particularly ERβ, altering the binding characteristics of ligands like estrogen nih.govgoogle.com.

Demonstrated Agonistic Activity at Androgen Receptors

Research has demonstrated that this compound can act as an agonist of the androgen receptor (AR) mdpi.comwikipedia.orguni-freiburg.descispace.comresearchgate.net. This activity has been observed in in vitro studies, particularly in human prostate cancer cells mdpi.comuni-freiburg.deresearchgate.net. This agonistic effect on the androgen receptor is a notable finding and suggests a potential off-target interaction that could be relevant in certain physiological or pathological contexts mdpi.comwikipedia.org.

Exploration of Other Nuclear Receptor Ligand Properties

Beyond its well-established role as a competitive inhibitor of 3β-HSD, this compound has demonstrated interactions with other nuclear receptors, particularly within the context of hormone-dependent conditions such as breast and prostate cancer. Studies investigating this compound's potential in advanced breast cancer have suggested its effects may involve mechanisms beyond estrogen biosynthesis blockade, including direct inhibition of estrogen receptor (ER) activity and promotion of β-estrogen receptor (ER-β) expression. mdpi.com These actions are believed to collectively target hormone-driven tumor growth. mdpi.com

In addition to its interactions with estrogen receptors, this compound has also been found to act as an agonist of the androgen receptor. wikipedia.org This finding suggests the need for caution regarding its use in certain conditions, such as prostate cancer. wikipedia.org

While this compound's primary mechanism involves reducing progesterone synthesis via 3β-HSD inhibition, this reduction can indirectly impact the study of progesterone receptors (PR). Research utilizing this compound to lower endogenous progesterone levels in primate luteal tissue has enabled the successful measurement of PR binding by conventional ligand binding assay, which was previously hindered by high endogenous progesterone concentrations. nih.gov This highlights how this compound's enzymatic inhibition can facilitate the investigation of other steroid hormone receptors.

Potential Allosteric Modulations

This compound's capacity for allosteric modulation has been primarily documented in relation to the estrogen receptor. It is described as an allosteric modulator of the estrogen receptor, affecting estrogen- and growth factor-dependent pathways. tandfonline.comnih.govnih.gov This allosteric interaction is distinct from competitive binding at the orthosteric site where endogenous ligands or competitive inhibitors would typically bind. tandfonline.com The allosteric control exerted by this compound has a notable impact on the transcriptional activity mediated by the estrogen receptor. tandfonline.com

Research indicates that this compound's interaction with the estrogen receptor is noncompetitive. wikipedia.orgtandfonline.com In a cell-based reporter assay, this compound was shown to block estrogen-stimulated gene transcription, further supporting its role as an allosteric modulator that can influence receptor function without directly competing for the ligand-binding pocket. tandfonline.com

While this compound is known to increase brain levels of neurosteroids such as allopregnanolone (B1667786) by inhibiting their metabolism, and these neurosteroids are known to act as allosteric modulators of GABA_A receptors, this compound itself is not reported to directly allosterically modulate GABA_A receptors. mdpi.comresearchgate.net Its influence on GABA_A receptor activity appears to be an indirect consequence of altered neurosteroid concentrations resulting from its primary enzymatic inhibition.

Detailed research findings on this compound's interaction with nuclear receptors and its allosteric modulation properties provide insights into its molecular pharmacology beyond 3β-HSD inhibition. For instance, a study investigating the effect of this compound on serum progesterone levels in monkeys demonstrated a significant reduction following treatment, which facilitated progesterone receptor binding assays. nih.gov

Table 1: Effect of this compound on Serum Progesterone Levels in Monkeys nih.gov

| Group | Mean Serum Progesterone (nmol/L) +/- SE |

| Control (not treated) | 97.8 +/- 16 |

| This compound-treated (18h) | 2.7 +/- 1.3 |

P < 0.001

Further studies have provided binding data for the synthetic progestin [3H]R5020 in macaque luteal tissue after this compound treatment, enabling the measurement of progesterone receptor binding. nih.gov

Table 2: [3H]R5020 Binding in Macaque Luteal Tissue After this compound Treatment nih.gov

| Tissue Compartment | Approximate Dissociation Constant (Kd, nmol/L) | Mean Binding (fmol/micrograms DNA) +/- SE |

| Cytosol | 4.8 | 0.31 +/- 0.09 |

| Nuclear Extracts | 1.37 | 0.06 +/- 0.02 |

These findings underscore this compound's indirect impact on progesterone receptor studies by altering endogenous steroid levels, while also highlighting its direct allosteric modulation of estrogen receptors as a key aspect of its molecular interactions.

Pharmacokinetic and Pharmacodynamic Principles in Research Models

Metabolic Transformation and Active Metabolite Identification

Trilostane (B1684498) undergoes metabolic transformation, primarily in the liver, leading to the formation of metabolites. The most significant of these is 17-ketothis compound (B1259504). wikipedia.orgwikiwand.com

Formation and Pharmacological Activity of 17-Ketothis compound

17-Ketothis compound is identified as the major metabolite of this compound. wikipedia.orgwikiwand.com This metabolite is not merely an inactive byproduct; research indicates that 17-ketothis compound possesses pharmacological activity, specifically demonstrating inhibitory effects on steroidogenesis. researchgate.netmdpi.com Ex vivo studies have shown that 17-ketothis compound is more effective than this compound itself in inhibiting the secretion of cortisol and corticosterone (B1669441). researchgate.netmdpi.com

The concentrations at which this compound and 17-ketothis compound inhibit 50% of cortisol and corticosterone secretion have been determined in ex vivo canine adrenal gland studies. These findings highlight the greater potency of the metabolite. researchgate.net

Inhibitory Potency (IC50) on Canine Adrenal Steroid Secretion (Ex Vivo)

| Compound | Cortisol IC50 (ng/mL) | Corticosterone IC50 (ng/mL) |

|---|---|---|

| This compound | 480 | 95.0 |

| 17-Ketothis compound | 98.4 | 39.6 |

Data derived from ex vivo studies on canine adrenal glands. researchgate.net

Characterization of Reversible Interconversion Pathways

Studies in rats have demonstrated that this compound undergoes reversible metabolism to form 17-ketothis compound. researchgate.netmdpi.comnih.gov This indicates an interconversion pathway between the parent compound and its primary metabolite within the body. The presence of both this compound and 17-ketothis compound in plasma shortly after administration further supports this rapid and reversible conversion. nih.govresearchgate.net

Absorption and Distribution Dynamics in Preclinical Species

The absorption and distribution of this compound have been investigated in various preclinical species, including rats, monkeys, and dogs. These studies reveal species-specific differences and factors influencing its bioavailability and tissue distribution.

Factors Influencing Oral Bioavailability and Absorption Variability (e.g., Micronisation, Food Effects)

Following oral administration, this compound is generally reported to be efficiently absorbed from the gastrointestinal tract in species like rats and monkeys. europa.eudefra.gov.uk However, pharmacokinetic data in dogs have shown large inter-individual variability in oral bioavailability. europa.eudefra.gov.uk

Food intake has been identified as a significant factor influencing the oral absorption of this compound. Studies in dogs have demonstrated that this compound is absorbed more extensively when administered with food. europa.eudefra.gov.uk This positive food effect on oral bioavailability can have clinically significant consequences, potentially leading to variations in efficacy. researchgate.net The mechanisms underlying food effects can include delayed gastric emptying, stimulated bile flow, altered gastrointestinal pH, increased splanchnic blood flow, and interactions with the drug substance or dosage form. researchgate.net

While the provided search results mention micronisation and its potential to improve bioavailability for other compounds google.com, specific detailed research findings on the impact of this compound micronisation on absorption variability in preclinical species were not prominently found within the provided snippets. However, the concept of improving bioavailability and reducing variability through particle size reduction or amorphous forms is a known pharmaceutical principle. google.comaapsnewsmagazine.org

Tissue-Specific Accumulation and Distribution to Endocrine Glands and CNS

Research indicates that this compound accumulates in the adrenal glands of rats. europa.eudefra.gov.uk This accumulation in endocrine glands is consistent with its mechanism of action as an inhibitor of steroidogenesis, which primarily occurs in the adrenal cortex. wikipedia.orgmdpi.comdefra.gov.ukresearchgate.net

The distribution of this compound to the central nervous system (CNS) is also an area of interest, particularly in light of emerging evidence suggesting its influence on neurosteroidogenesis. nih.govresearchgate.netresearchgate.net While specific detailed data on CNS tissue concentrations in preclinical species were not extensively provided in the search results, the potential for this compound to modulate neurosteroids implies some level of distribution to the brain. nih.govresearchgate.netresearchgate.net

Elimination Kinetics and Excretion Mechanisms in Animal Models

The elimination and excretion pathways of this compound and its metabolites have been studied in animal models. This compound is generally rapidly removed from plasma. europa.eudefra.gov.uk

In rats, this compound is demonstrated to be excreted primarily in the faeces, suggesting biliary excretion as a major metabolic pathway. europa.eudefra.gov.uk In contrast, studies in monkeys show that this compound is excreted in approximately equal amounts in the faeces and urine. europa.eudefra.gov.uk

Human pharmacokinetic studies indicate that this compound is eliminated from the bloodstream within 6-8 hours, with nearly complete recovery of the drug and its metabolites occurring within 24-48 hours through renal and biliary pathways. researchgate.netmdpi.comnih.govresearchgate.net While these are human data, they provide context for potential elimination mechanisms in relevant research models. 17-Ketothis compound is reported to be excreted by the kidneys. wikiwand.com

Dose-Response Relationships and Duration of Enzymatic Inhibition in Experimental Systems

Research into this compound's effects in experimental systems has elucidated its dose-dependent inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD) activity and the duration of this enzymatic blockade. This compound functions as a competitive inhibitor of 3β-HSD, an enzyme crucial for the synthesis of various steroid hormones, including cortisol, aldosterone (B195564), and sex hormones scbt.comnih.gov.

In vitro studies using fathead minnow ovary tissue demonstrated that this compound inhibited 17β-estradiol (E2) production in a manner dependent on both concentration and time. This inhibitory effect was reversed by the introduction of progesterone (B1679170), a substrate whose conversion to E2 does not necessitate 3β-HSD activity oup.comnih.gov.

Studies involving human 3β-HSD1 and 3β-HSD2 isoforms have provided detailed kinetic analyses of this compound inhibition. This compound inhibits human 3β-HSD1 with a Ki of 0.10 µM in a competitive manner. In contrast, it inhibits human 3β-HSD2 noncompetitively with a significantly higher Ki of 1.60 µM, indicating a 16-fold lower affinity for the type 2 isoenzyme researchgate.netnih.govresearchgate.netnih.gov. Structural differences between the isoenzymes, particularly the presence of Arginine 195 (Arg195) in 3β-HSD1 versus Proline 195 (Pro195) in 3β-HSD2, appear to contribute to this differential affinity and mode of inhibition researchgate.netnih.gov. The interaction between Arg195 in human 3β-HSD1 and the 17β-hydroxyl group of this compound is suggested as a major factor for the high-affinity, competitive inhibition of 3β-HSD1 researchgate.netnih.gov.

In vivo dose-response studies in rats have shown varied effects depending on age, sex, and the specific steroid hormone being measured. In young female rats, this compound lowered peak plasma corticosterone levels in a dose-dependent manner. However, in male rats, plasma corticosterone concentrations were reduced only by very high doses (200 mg/kg), while lower doses (2–8 mg/kg) led to an increase bioscientifica.com. Intracerebroventricular infusion of this compound at 0.3 µg/h in Dahl salt-sensitive rats effectively blocked and reversed salt-induced hypertension, a dose significantly lower than effective systemic doses and insufficient to alter serum aldosterone or corticosterone concentrations, suggesting a central mechanism possibly involving brain-specific steroid synthesis inhibition physiology.orgnih.gov.

The duration of enzymatic inhibition has also been investigated. In healthy dogs, oral administration of this compound resulted in peak plasma concentrations within 1.5-2 hours, with concentrations returning to baseline after 10-18 hours vin.comvin.com. Research on nine dogs indicated that a single dose reduced cortisol levels for only a few hours, and twice-daily dosing was required for more sustained cortisol suppression mdpi.com. This suggests that the duration of effective enzymatic inhibition in vivo can be shorter than the time this compound is detectable in plasma, potentially due to reversible binding or metabolic conversion nih.govmdpi.com. This compound undergoes reversible metabolism to ketothis compound, which has also demonstrated inhibitory effects on adrenal steroid synthesis mdpi.comavma.org. Ex vivo studies using canine adrenal glands showed that ketothis compound was more potent than this compound in inhibiting cortisol and corticosterone secretion, with lower EC50 values avma.org.

The effective dose and duration of action can vary across species and even among individuals within the same species, influenced by factors such as variations in 3β-HSD activity, drug absorption, and metabolism into active metabolites like ketothis compound vin.com.

Key Research Findings on this compound's Enzymatic Inhibition

| Experimental System | Species/Tissue | Enzyme Target | Inhibition Mode | Ki / EC50 | Key Finding | Source |

| In vitro Steroid Production | Fathead Minnow Ovary Tissue | 3β-HSD | Concentration- and Time-Dependent | Not specified | Inhibited E2 production; effect reversed by progesterone. | oup.comnih.gov |

| Kinetic Analysis | Human 3β-HSD1 | 3β-HSD1 | Competitive | Ki = 0.10 µM | High affinity compared to 3β-HSD2. | researchgate.netnih.govresearchgate.netnih.gov |

| Kinetic Analysis | Human 3β-HSD2 | 3β-HSD2 | Noncompetitive | Ki = 1.60 µM | Lower affinity compared to 3β-HSD1. | researchgate.netnih.govresearchgate.netnih.gov |

| In vivo Corticosterone Levels | Young Female Rats | 3β-HSD | Dose-Dependent | Not specified | Lowered peak plasma corticosterone. | bioscientifica.com |

| In vivo Corticosterone Levels | Male Rats | 3β-HSD | Dose-Dependent | Effective at 200 mg/kg; lower doses increased levels. | Varied response compared to females. | bioscientifica.com |

| In vivo Blood Pressure (ICV Infusion) | Dahl Salt-Sensitive Rats | 3β-HSD | Dose-Dependent | 0.3 µg/h blocked/reversed hypertension. | Effective at a low central dose without systemic steroid level changes. | physiology.orgnih.gov |

| Ex vivo Adrenal Gland Secretion | Canine Adrenal Glands | 3β-HSD | Dose-Dependent | EC50 (Cortisol): this compound 480 ng/mL, Ketothis compound 98.4 ng/mL | Ketothis compound more potent inhibitor of cortisol and corticosterone secretion. | avma.org |

| Ex vivo Adrenal Gland Secretion | Canine Adrenal Glands | 3β-HSD | Dose-Dependent | EC50 (Corticosterone): this compound 95.0 ng/mL, Ketothis compound 39.6 ng/mL | Ketothis compound more potent inhibitor of cortisol and corticosterone secretion. | avma.org |

Advanced Analytical Methodologies for Trilostane and Its Metabolites in Research

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is a widely used technique for the separation and quantification of trilostane (B1684498) and its metabolites. Method development and validation are critical steps to ensure the reliability and accuracy of the analytical results in research studies. Validation typically follows guidelines such as those provided by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medical Products (VICH GL1 and GL2). wendyblount.com

Reverse-phase HPLC is a common technique employed for the separation of this compound and its metabolites. This method utilizes a non-polar stationary phase and a polar mobile phase. Studies have described the use of octadecyl-substituted silica (B1680970) (ODS) columns in reverse-phase HPLC for the determination of this compound and its 17-keto analogue in human plasma. google.comgoogle.comnih.gov However, research has indicated potential degradation of this compound on silica-based stationary phases, leading to the development of improved methods utilizing alternative stationary phases, such as those comprised of aromatic cross-linked resins, which have shown to provide accurate and reliable determination without degradation. google.comgoogle.com

Mixed-mode chromatography offers enhanced flexibility by combining multiple separation mechanisms, such as reversed-phase and ion-exchange interactions, within a single column. chromatographyonline.comchromatographyonline.com This can be particularly useful for separating compounds with a wide range of polarities and ionic properties, which may include this compound and its various metabolites. chromatographyonline.comchromatographyonline.comthermofisher.com The selectivity in mixed-mode separations can be tuned by adjusting parameters like organic modifier concentration, ionic strength, and pH of the mobile phase. chromatographyonline.comthermofisher.com

Ultraviolet (UV) spectrophotometry is a frequently used detection method in HPLC for this compound analysis due to the compound's chromophoric properties. Detection is often performed at specific wavelengths, such as 252 nm or 254 nm. sielc.comsielc.comoup.com

Diode Array Detection (DAD) provides more comprehensive spectral information across a range of wavelengths, allowing for the simultaneous detection of multiple analytes and providing data for peak purity assessment. DAD has been utilized in HPLC methods for analyzing this compound and related compounds. google.comgoogle.comresearchgate.net

Quantification of this compound and its metabolites in biological matrices like plasma and tissue homogenates is a critical aspect of research. HPLC methods coupled with UV or DAD have been developed and validated for this purpose. For instance, HPLC with UV detection at 252 nm has been used for the analysis of this compound. sielc.comsielc.com Studies have also employed HPLC with DAD at 254 nm for measuring this compound concentrations in water samples from research experiments. oup.com

Sample preparation is a crucial step before chromatographic analysis to extract the analytes from the complex biological matrix and remove interfering substances. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed. researchgate.netmdpi.com Research has shown that this compound is rapidly metabolized, with its major metabolite being 17-ketothis compound (B1259504). nih.govwikipedia.orgresearchgate.net Methods have been developed to simultaneously determine this compound and 17-ketothis compound in biological samples. google.comgoogle.comnih.govresearchgate.net

Data from research studies highlight the importance of accurate quantification. For example, an HPLC analysis of plasma from subjects administered this compound revealed that 17-ketothis compound circulated at approximately three times the concentration of the parent compound in most samples, with significant subject-to-subject variation. nih.govresearchgate.net

Detection Modalities (e.g., UV Spectrophotometry, Diode Array Detection)

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity, making it a powerful tool for the analysis of this compound and its metabolites in research. researchgate.nettechnologynetworks.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the quantification of drugs and their metabolites in biological matrices due to its enhanced sensitivity and specificity compared to LC-UV. researchgate.nettechnologynetworks.com This technique involves the separation of analytes by LC followed by their detection and fragmentation in a mass spectrometer, typically a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. technologynetworks.comuu.nl MRM allows for the selective detection of specific parent ion to product ion transitions, significantly reducing matrix interference. technologynetworks.com

LC-MS/MS methods have been developed for the determination of various compounds, including steroids and their metabolites, in biological fluids. researchgate.netresearchgate.net While specific LC-MS/MS methods for the quantification of this compound and its direct metabolites in research biological matrices were not extensively detailed in the search results, the application of LC-MS/MS is a standard practice for such analyses, offering the required sensitivity for low-abundance metabolites in complex samples. technologynetworks.comnih.gov The technique is capable of simultaneously quantifying multiple analytes. researchgate.nettechnologynetworks.comresearchgate.net

Mass spectrometry is crucial for the identification and structural elucidation of drug metabolites. LC-MS, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSⁿ), enables researchers to identify known and unknown metabolites in biological samples. nih.govijpras.com

Metabolite profiling involves the comprehensive analysis of the metabolic changes induced by a compound. LC-MS-based metabolomics approaches have been used in research to monitor changes in steroid profiles in cell lines exposed to compounds like this compound. nih.gov Untargeted UPLC-ToF-MS has been shown to be capable of evaluating effects on the synthesis of corticosteroids and identifying differential m/z values between exposed and non-exposed cells, providing specific fingerprints that can aid in understanding the metabolic impact of compounds like this compound. nih.gov

The identification of metabolites often involves comparing fragmentation patterns obtained from biological samples with those of reference standards or using in silico tools to predict potential metabolic transformations and their corresponding mass spectral data. ijpras.com Techniques like precursor ion scans and neutral loss scans in MS/MS are valuable for detecting related metabolites. researchgate.netijpras.com Research on the metabolism of steroids, including the effects of this compound on metabolic pathways, utilizes LC-MS for identifying and characterizing various metabolic products. researchgate.netnih.gov

LC-MS/MS for Enhanced Sensitivity and Specificity

Ex Vivo Bioanalytical Assays for Enzyme Activity Measurement

Ex vivo bioanalytical assays are essential tools for studying the inhibitory effects of this compound on enzyme activity, particularly 3β-HSD. These assays typically involve incubating biological samples containing the target enzyme with appropriate substrates and cofactors in the presence or absence of this compound, followed by the quantification of the resulting products or remaining substrates.

One common approach utilizes tissue homogenates or purified enzyme preparations containing 3β-HSD. For example, studies have evaluated 3β-HSD activity in homogenates prepared from rat sciatic nerves, using ³H-labelled pregnenolone (B344588) (PREG) as a substrate and NAD⁺ as a cofactor conicet.gov.ar. The conversion of PREG to progesterone (B1679170) (PROG) is then measured to assess enzyme activity. This compound has been shown to competitively inhibit this conversion in a concentration-dependent manner conicet.gov.ar. The inhibitory potency can be quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) conicet.gov.arnih.gov.

Another ex vivo method involves the use of tissue sections. A cytochemical section bioassay has been developed to measure plasma this compound levels based on its inhibition of 3β-HSD activity in unfixed tissue sections of the mature dioestrous rat ovary corpus luteum nih.govnih.gov. This assay involves extracting this compound from plasma and incubating the extract with the tissue sections. The resulting inhibition of 3β-HSD activity, which is typically visualized histochemically, is then quantified and compared to a standard curve generated with pure this compound nih.gov. This type of bioassay provides a measure of the total this compound-like bioactivity present in a sample, which can include the activity of its metabolites nih.gov.

Kinetic studies using purified human 3β-HSD isoforms (type 1 and type 2) are also performed ex vivo to understand the mechanism of this compound inhibition nih.gov. These studies involve incubating the enzyme with varying concentrations of substrates, such as dehydroepiandrosterone (B1670201) (DHEA), and this compound, and monitoring the production of products like androstenedione (B190577) nih.gov. By analyzing the reaction kinetics, researchers can determine the mode of inhibition (e.g., competitive, noncompetitive) and calculate Kᵢ values for this compound against different 3β-HSD isoforms nih.gov. Studies have shown that this compound inhibits human 3β-HSD1 competitively with a lower Kᵢ value compared to its noncompetitive inhibition of human 3β-HSD2, indicating a higher affinity for the type 1 isoform nih.gov.

Data from kinetic studies can be presented in tables to show the effect of this compound on enzyme parameters. For instance, Kᵢ values for this compound against different 3β-HSD isoforms can be compared.

| Enzyme Isoform | Inhibition Mode | Kᵢ (µM) |

| Human 3β-HSD1 | Competitive | 0.10 nih.gov |

| Human 3β-HSD2 | Noncompetitive | 1.60 nih.gov |

These ex vivo assays provide valuable insights into the direct effects of this compound on steroidogenic enzymes at a biochemical level, complementing in vivo studies by allowing for controlled experimental conditions and detailed mechanistic investigations.

Challenges and Innovations in this compound Bioanalysis for Research Purposes

Bioanalysis of this compound and its metabolites in biological matrices for research presents several challenges. This compound is rapidly metabolized in vivo, primarily to 17-ketothis compound, which also possesses inhibitory activity against 3β-HSD, albeit with potentially different potency wikipedia.orgnih.govuni-giessen.de. This rapid metabolism necessitates analytical methods capable of simultaneously quantifying both the parent compound and its active metabolite(s) to accurately assess the total inhibitory activity in a sample nih.gov.

One significant challenge is achieving sufficient sensitivity and specificity, particularly when analyzing low concentrations of this compound and its metabolites in complex biological matrices like plasma or tissue homogenates. Traditional methods like HPLC have been used nih.gov, but often require extensive sample preparation steps, such as liquid-liquid extraction, to isolate the analytes and remove interfering substances nih.gov.

The presence of endogenous steroids, which are structurally similar to this compound and its metabolites, can also pose a challenge for chromatographic separation and detection, potentially leading to matrix effects or co-elution issues researchgate.net. This requires careful method development and validation to ensure accurate and reliable quantification.

Variability in drug handling among individuals or animal models used in research can also impact bioanalytical results nih.gov. This highlights the need for robust methods that can consistently quantify this compound and its metabolites across a range of concentrations and biological variations.

Innovations in bioanalysis, particularly in mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly advanced the ability to quantify this compound and its metabolites in research settings. LC-MS/MS offers high sensitivity, specificity, and throughput, allowing for the simultaneous determination of multiple analytes in a single run researchgate.net. This is crucial for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of this compound and its active metabolites in research studies.

Advanced sample preparation techniques, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), coupled with LC-MS/MS, can improve analyte recovery and reduce matrix effects researchgate.net. Miniaturization and automation of sample preparation procedures can further enhance throughput and reproducibility researchgate.net.

While LC-MS/MS is powerful, challenges remain, such as potential ion suppression or enhancement from the biological matrix, which require careful method optimization and validation using appropriate internal standards combacte.com. The structural similarity between this compound and its metabolites, as well as endogenous steroids, still necessitates high chromatographic resolution to ensure accurate peak integration and quantification.

Furthermore, the development of highly specific antibodies or binding proteins could potentially lead to the development of sensitive immunoassays or hybrid techniques (e.g., immunoaffinity coupled with LC-MS/MS) for quantifying this compound and its metabolites, although this may present challenges with cross-reactivity with structurally similar compounds .

Preclinical Research Applications and Discoveries of Trilostane

In Vitro Investigation of Steroidogenesis in Cellular and Tissue Models

In vitro studies using a variety of cellular and tissue models have provided significant insights into the effects of trilostane (B1684498) on steroidogenesis.

Adrenal Gland Tissue Culture Studies (e.g., Canine, Ovine, Murine Adrenals)

Studies using adrenal gland tissue cultures from different species have demonstrated this compound's inhibitory effect on steroid production. For instance, in canine adrenal glands, this compound has been shown to influence pregnenolone (B344588) metabolism in a dose- and time-dependent manner, indicating its inhibitory effect on the conversion of pregnenolone to progesterone (B1679170) nih.govresearchgate.net. However, the metabolism of DHEA in canine adrenal tissue was unaffected by this compound in one study, suggesting potential differences in the 3β-HSD enzymes involved or their accessibility nih.govresearchgate.net. Research using sheep adrenal tissues has also shown that this compound can enhance 11β-hydroxysteroid dehydrogenase activity, leading to decreased cortisol and increased cortisone (B1669442) levels. This effect, however, was not observed in human adrenal tissues, highlighting potential species-specific differences in enzyme activity and this compound's effects mdpi.comnih.gov. Studies have also explored the use of primary adrenocortical cell cultures from normal canine adrenal glands to evaluate the effects of compounds, including potential MC2R antagonists, on cortisol production and the expression of steroidogenic enzymes researchgate.net.

Ovarian and Corpus Luteum Cell/Tissue Models

This compound has also been employed in studies involving ovarian tissue and corpus luteum cells to investigate steroidogenesis in these reproductive tissues. In vitro and in vivo studies in rats have indicated that this compound inhibits ovarian and placental steroid synthesis nih.gov. Research on feline luteal cells has utilized this compound to specifically block the activity of 3β-hydroxysteroid dehydrogenase, confirming its role in progesterone production frontiersin.orgmdpi.com. Studies on cultured bovine luteinized granulosa cells have shown that this compound suppresses progesterone and STAR expression while elevating the expression of HSD11B1 and HSD3B1 and increasing cortisol production jst.go.jp. In rainbow trout testis explants, this compound significantly reduced or suppressed the response of many genes to FSH, indicating that important aspects of FSH action require the production of Δ4-steroids plos.orgresearchgate.net. Despite its inhibitory action on ovarian progesterone synthesis in various species, its impact on dogs appears limited mdpi.com.

Effects on Steroidogenic Cell Lines and Primary Cell Cultures

This compound's effects have been examined in various steroidogenic cell lines and primary cell cultures. In human neuroblastoma SH-SY5Y cells, this compound was used to inhibit 3β-hydroxysteroid dehydrogenase, leading to a higher accumulation of pregnenolone researchgate.net. Studies on prostate cancer cell lines have shown that this compound inhibits the production of androstenedione (B190577), testosterone (B1683101), and dihydrotestosterone (B1667394) (DHT) from DHEA by targeting 3β-HSD nih.gov. However, it was also noted that this compound acted as an androgen receptor agonist in this context nih.gov. In NCI-H295R cells, a commonly used cell line for steroidogenesis assays, this compound has been shown to decrease testosterone concentrations in a dose- and time-dependent manner bioscientifica.com. This compound has also been used as a positive control in studies investigating the effects of other compounds on androgen biosynthesis in NCI-H295R cells bioscientifica.com. Studies on 3T3-L1 preadipocytes and mature adipocytes have shown that this compound can block the inhibitory effect of DHEA on differentiation, indicating the presence of 3β-HSD activity in metabolizing DHEA mdpi.com.

Molecular-Level Transcriptional and Post-Transcriptional Responses in Vitro

Research has delved into the molecular-level responses to this compound in vitro. In rainbow trout testis explants, transcriptome studies revealed that this compound significantly altered the expression of numerous genes regulated by FSH, highlighting the dependence of these genes on Δ4-steroid production plos.orgresearchgate.net. Some genes regulated by FSH through steroid mediation were similarly regulated by LH and/or androgens, while others were not suppressed by this compound, suggesting steroid-independent regulatory effects of FSH plos.orgresearchgate.net. Antagonistic effects between FSH and steroids were also observed for genes encoding key factors of steroidogenesis (e.g., star, hsd3b1, cyp11b2-2) and the Igf system (igf1b/igf3), with this compound amplifying the response to FSH for these transcripts plos.orgresearchgate.net. In bovine luteinized granulosa cells, this compound treatment influenced the expression of STAR, HSD11B1, and HSD3B1 jst.go.jp. Studies in NCI-H295R cells indicated that this compound's effect on androgen biosynthesis involved inhibiting the expression of HSD3B2 bioscientifica.com.

Here is a summary of some in vitro findings:

| Model System | Species | Key Finding | Citation |

| Adrenal Gland Tissue Culture | Canine | Influences pregnenolone metabolism dose- and time-dependently; DHEA metabolism unaffected. | nih.govresearchgate.net |

| Adrenal Gland Tissue Culture | Ovine | Enhances 11β-hydroxysteroid dehydrogenase activity (decreased cortisol, increased cortisone). | mdpi.comnih.gov |

| Adrenal Gland Tissue Culture | Human | No enhancement of 11β-hydroxysteroid dehydrogenase activity observed. | mdpi.comnih.gov |

| Corpus Luteum Cells | Feline | Blocks 3β-HSD activity, confirming role in progesterone production. | frontiersin.orgmdpi.com |

| Luteinized Granulosa Cells | Bovine | Suppresses progesterone and STAR expression; elevates HSD11B1 and HSD3B1 expression and cortisol production. | jst.go.jp |

| Testis Explants | Rainbow Trout | Suppresses FSH-regulated genes dependent on Δ4-steroids; reveals steroid-independent FSH effects. | plos.orgresearchgate.net |

| Neuroblastoma Cell Line (SH-SY5Y) | Human | Inhibits 3β-HSD, increases pregnenolone accumulation. | researchgate.net |

| Prostate Cancer Cell Lines | Human | Inhibits androgen production from DHEA; acts as androgen receptor agonist. | nih.gov |

| Steroidogenic Cell Line (NCI-H295R) | Human | Decreases testosterone concentration dose- and time-dependently; inhibits HSD3B2 expression. | bioscientifica.com |

| Preadipocytes/Adipocytes (3T3-L1) | Murine | Blocks inhibitory effect of DHEA on differentiation, indicating 3β-HSD activity. | mdpi.com |

In Vivo Studies in Diverse Animal Models (Excluding Clinical Disease Treatment)

In vivo studies using various animal models have further elucidated this compound's effects on endocrine and neuroendocrine systems, independent of its use in treating clinical diseases.

Rodent Models (e.g., Rats, Mice, Guinea Pigs) for Endocrine and Neuroendocrine Research

Rodent models, including rats, mice, and guinea pigs, have been utilized to study this compound's impact on endocrine and neuroendocrine functions. In vivo studies in rats have shown that this compound inhibits adrenal, ovarian, and placental steroid synthesis nih.gov. Research in male Wistar rats indicated that this compound decreased glucocorticoid receptor gene transcription and translation, increased 11β-HSD2 expression, and did not affect 11β-HSD1 or estrogen receptor expression, suggesting a primary effect on tissue response to glucocorticoids rather than circulating levels nih.gov. Studies in healthy male rats have also shown that this compound can increase adrenal weight and induce morphological changes in the adrenal glands, particularly affecting adrenocortical cells mdpi.com. Higher this compound doses were associated with elevated blood pressure in both healthy and hypertensive rats mdpi.com.

In mice, this compound has been used in models of inflammation and nociception, demonstrating novel anti-inflammatory and analgesic properties nih.govresearchgate.net. These studies, while not directly focused on steroidogenesis as the primary outcome, highlight the broader physiological effects of this compound in vivo in rodent models nih.govresearchgate.net.

In guinea pigs, this compound has been shown to suppress steroid production by adrenal cells in vitro researchgate.net. While some in vivo observations in guinea pigs relate to clinical conditions, preclinical research has utilized this species to understand endocrine responses researchgate.netresearchgate.net. Guinea pigs display some physiological characteristics of gestation that more closely resemble human pregnancy than other rodent models, making them potentially relevant for studying the endocrine regulation of parturition nih.gov.

Here is a summary of some in vivo findings in rodent models (excluding clinical treatment):

| Model System | Species | Key Finding | Citation |

| General Studies | Rat | Inhibits adrenal, ovarian, and placental steroid synthesis. | nih.gov |

| Endocrine Studies | Male Wistar Rat | Decreased glucocorticoid receptor expression, increased 11β-HSD2 expression; primarily affects tissue response to glucocorticoids. | nih.gov |

| Adrenal Studies | Healthy Male Rat | Increased adrenal weight and morphological changes in adrenocortical cells; higher doses linked to elevated blood pressure. | mdpi.com |

| Inflammation/Nociception Models | Mouse | Demonstrated anti-inflammatory and analgesic properties. | nih.govresearchgate.net |

| Steroidogenesis Studies | Guinea Pig | Suppresses steroid production by adrenal cells in vitro (relevant for in vivo model context). | researchgate.net |

Comparative Endocrinology in Canine Models (focusing on physiological and mechanistic responses)

Canine models, particularly dogs with naturally occurring hyperadrenocorticism (HAC), have been instrumental in understanding this compound's physiological and mechanistic effects on the endocrine system. This compound's primary action in dogs is the inhibition of 3β-HSD in the adrenal cortex, leading to a reduction in the synthesis of cortisol and aldosterone (B195564). nih.govhpra.ievin.comresearchgate.net Studies in dogs with pituitary-dependent hyperadrenocorticism (PDH) have shown that this compound treatment significantly reduces serum cortisol and aldosterone levels. mdpi.compreprints.org Although these levels may remain higher than in healthy control groups, the reduction is associated with an improvement in clinical signs of HAC. mdpi.compreprints.orgresearchgate.net

Beyond cortisol and aldosterone, this compound's effects on other endocrine parameters in dogs have been investigated. Studies have indicated that this compound can influence the cortisone/cortisol ratio and modify the expression of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes in the adrenal glands of healthy dogs. preprints.org This suggests potential effects on the interconversion of active cortisol to inactive cortisone. vin.com Furthermore, in dogs with PDH, this compound treatment has been linked to changes in parathyroid hormone and phosphate (B84403) levels, with calcium levels increasing significantly after treatment in one study. mdpi.compreprints.org

The inhibitory effect of this compound on 3β-HSD in dogs is considered dose-related and reversible. nih.govvin.comresearchgate.net However, some studies have also suggested potential inhibitory effects on 11β-hydroxylase and 11β-HSD in dogs, indicating a broader influence on steroidogenesis. nih.govvin.com The variability in clinical response observed in dogs treated with this compound may be partly attributed to these multiple potential effects and variations in drug absorption and plasma levels. vin.comvin.com

Data from studies on canine models illustrating changes in endocrine parameters:

| Study | Animal Model | Treatment | Key Endocrine Findings | Citation |

| Study 1 | 17 dogs with PDH, 12 healthy controls | This compound | Significantly reduced serum cortisol and aldosterone; levels remained higher than controls. | mdpi.compreprints.org |

| Study 2 | Dogs with PDH | This compound q24h vs. q12h | q12h showed faster control of clinical signs and cortisol in some studies; similar overall improvement in others. | nih.govresearchgate.net |

| Study 3 | Healthy dogs | This compound | Affected cortisone/cortisol ratio; modified 11β-HSD expression in adrenal glands. | preprints.org |

| Study 4 | Dogs with PDH | This compound (30 weeks) | Reduced elevated parathyroid hormone and phosphate; increased calcium levels. | mdpi.compreprints.org |

Aquatic Species Models (e.g., Fish) in Endocrine Disruption Studies

Aquatic species, particularly fish models like the fathead minnow (Pimephales promelas) and zebrafish (Danio rerio), have been utilized to investigate this compound's potential as an endocrine disruptor. researchgate.netoup.comcapes.gov.brumn.edunih.govnih.gov These studies aim to understand how chemicals interfering with steroid hormone synthesis can impact reproductive health in aquatic environments. oup.comcapes.gov.brnih.gov

Research using fathead minnows has demonstrated that this compound can adversely affect reproductive success. oup.comcapes.gov.brnih.gov In vitro experiments with fathead minnow ovary tissue showed that this compound inhibited 17β-estradiol (E2) production in a concentration- and time-dependent manner. oup.comcapes.gov.br This inhibition was consistent with this compound's known mechanism of inhibiting 3β-HSD, an enzyme necessary for E2 synthesis. oup.comcapes.gov.br Providing a substrate (progesterone) that bypasses the need for 3β-HSD activity for conversion to E2 eliminated this inhibitory effect. oup.comcapes.gov.br

Exposure of fathead minnows to this compound in 21-day tests resulted in a significant reduction in spawning frequency and cumulative egg production. oup.comcapes.gov.brnih.gov In female fish, exposure to higher concentrations of this compound reduced plasma vitellogenin concentrations, a biomarker for estrogenic activity, although significant histological alterations were not observed. oup.comcapes.gov.brnih.gov In male fathead minnows, exposure to this compound at lower concentrations significantly increased testis mass and gonadal somatic index. oup.comcapes.gov.brnih.gov However, this compound exposure did not appear to influence the abundance of mRNA transcripts coding for 3β-HSD or other steroidogenesis-regulating proteins in either sex in these studies. oup.comcapes.gov.brnih.gov

Studies in zebrafish have also explored this compound's effects on gene transcription and regulatory networks, suggesting that it may affect targets beyond 3β-HSD in this species. preprints.orgresearchgate.netnih.gov this compound is considered a model 3β-HSD inhibitor in these studies, providing a tool to test the hypothesis that 3β-HSD inhibition can lead to reproductive dysfunction in fish. oup.comcapes.gov.brnih.gov

Data from studies on aquatic species models illustrating endocrine disruption effects:

| Species Model | Exposure | Key Endocrine/Reproductive Findings | Citation |

| Fathead Minnow (Ovary tissue in vitro) | This compound (concentration- and time-dependent) | Inhibited 17β-estradiol (E2) production. | oup.comcapes.gov.br |

| Fathead Minnow (21-day exposure) | This compound (various concentrations) | Reduced spawning frequency and cumulative egg production. | oup.comcapes.gov.brnih.gov |

| Fathead Minnow (Females) | This compound (1500 µg/L) | Reduced plasma vitellogenin concentrations. | oup.comcapes.gov.brnih.gov |

| Fathead Minnow (Males) | This compound (≥ 50 µg/L) | Significantly increased testis mass and gonadal somatic index. | oup.comcapes.gov.brnih.gov |

| Zebrafish | This compound | Affected gene transcription and regulatory networks beyond 3β-HSD. | preprints.orgresearchgate.netnih.gov |

Investigations in Other Vertebrate Species (e.g., Felines, Equines, Rhesus Monkeys)

Preclinical and case studies have also investigated the effects of this compound in other vertebrate species, including felines, equines, and rhesus monkeys.

In felines, this compound has been explored for the management of hyperadrenocorticism. Case reports and retrospective studies on cats with pituitary-dependent hyperadrenocorticism have highlighted this compound's potential in regulating cortisol levels and alleviating associated symptoms. mdpi.comresearchgate.netnih.gov Some studies have indicated that this compound effectively improved clinical signs and was well-tolerated in cats. nih.gov In diabetic cats with hyperadrenocorticism, better glycemic control and a reduction in insulin (B600854) requirements have been observed with this compound treatment. nih.gov While this compound shows promise in felines, research suggests that more studies are needed before it can be broadly recommended for treatment. researchgate.net

Equine Cushing's syndrome (pituitary pars intermedia dysfunction) has also been a target for this compound investigation. A clinical study involving horses with this condition found this compound to be safe and well-tolerated. nih.govdvm360.com this compound was reported to be effective in managing the clinical symptoms of the disease, such as lethargy, laminitis, and polyuria/polydipsia. dvm360.com However, in this specific study, this compound did not appear to reduce cortisol levels in the treated horses. nih.gov Some horses in these studies were treated for extended periods with no reported side effects. dvm360.com

Studies in rhesus monkeys have provided insights into this compound's effects on steroidogenesis beyond the adrenal glands. This compound has been shown to inhibit adrenal, ovarian, and placental steroidogenesis when administered orally to rhesus monkeys. hpra.ieresearchgate.net By inhibiting 3β-HSD activity, this compound caused an increase in circulating levels of pregnenolone in these animals. researchgate.net Furthermore, studies in rats and monkeys indicated that this compound had no effect on the central nervous system or cardiovascular system. hpra.ie this compound has also been shown to cause abortion, particularly at high doses, in rats and rhesus monkeys, suggesting potential effects on gonadal hormone synthesis and pregnancy. hpra.ie

Data from studies on other vertebrate species:

| Species Model | Condition Studied | Key Findings | Citation |

| Felines | Hyperadrenocorticism (PDH) | Potential for regulating cortisol and alleviating symptoms; improved clinical signs and well-tolerated; better glycemic control in diabetic cats. | mdpi.comresearchgate.netnih.gov |

| Equines | Cushing's Syndrome | Safe and well-tolerated; effective in managing clinical symptoms (lethargy, laminitis, PU/PD); did not reduce cortisol levels in one study. | nih.govdvm360.com |

| Rhesus Monkeys | Steroidogenesis | Inhibited adrenal, ovarian, and placental steroidogenesis; increased circulating pregnenolone; caused abortion at high doses. | hpra.ieresearchgate.net |

| Rats & Monkeys | CNS and Cardiovascular system | No effect observed. | hpra.ie |

Exploration of Novel Pharmacological Activities in Preclinical Settings

Beyond its established role in modulating steroid hormone synthesis for endocrine disorders, preclinical research has delved into exploring novel pharmacological activities of this compound, suggesting potential applications in neurological, psychiatric, inflammatory, analgesic, and hormone-dependent cancer conditions.

Neurosteroid Modulation and Implications for Neurological/Psychiatric Conditions (e.g., Allopregnanolone (B1667786) increase, anticonvulsant properties)

This compound's modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis have led to investigations into its impact on neurosteroid levels and potential implications for neurological and psychiatric conditions. mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net Neurosteroids, such as allopregnanolone and pregnanolone, are crucial regulators of neuronal excitability and inflammation, primarily acting through the modulation of GABAA receptors. mdpi.comresearchgate.netresearchgate.netmdpi.com These receptors are key targets in inhibitory signaling and are involved in controlling inflammation and pain. researchgate.netresearchgate.net

Preclinical studies have shown that this compound administration can cause an increase in brain levels of neurosteroids with anticonvulsant properties, notably allopregnanolone. mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net This increase in allopregnanolone is of interest for its potential in addressing neurological and psychiatric disorders. mdpi.comresearchgate.netnih.govresearchgate.net Repeated administration of this compound has been shown to significantly increase neurosteroid levels, particularly allopregnanolone, in brain regions like the hippocampus and neocortex. researchgate.net This increase was associated with a reduction in microglial activation, which is linked to neuroinflammatory responses. researchgate.net

Research in animal models, such as the kainic acid-induced epilepsy model, has demonstrated that this compound can delay the onset of epileptogenesis. researchgate.netresearchgate.net This effect is attributed to its ability to elevate allopregnanolone levels, which possess anti-inflammatory properties and contribute to attenuating chronic neuroinflammation often underlying persistent pain conditions. researchgate.netresearchgate.net

Furthermore, this compound has shown antidepressant- and anxiolytic-like effects in studies on mice, suggesting a potential role in treating mood disorders. researchgate.net The interest in allopregnanolone for treating depression also supports the idea that this compound could be a tool for addressing psychiatric disorders. mdpi.comresearchgate.netnih.govresearchgate.net While preclinical findings suggest promising potential, further research is needed to fully understand the implications of this compound's neurosteroid modulation for neurological and psychiatric conditions. mdpi.comresearchgate.netnih.govresearchgate.net

Data illustrating this compound's effects on neurosteroids and related outcomes:

| Animal Model | Treatment | Key Neurosteroid/Neurological Findings | Citation |

| Various (preclinical studies) | This compound | Increased brain levels of neurosteroids, including allopregnanolone. | mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net |

| Kainic acid-induced epilepsy model (rats) | This compound | Delayed the onset of epileptogenesis; elevated allopregnanolone levels. | researchgate.netresearchgate.net |

| Mice | This compound | Showed antidepressant- and anxiolytic-like effects. | researchgate.net |

| Various (preclinical studies) | This compound | Associated with reduced microglial activation in the subiculum. | researchgate.net |

Anti-inflammatory and Analgesic Properties in Experimental Models

Preclinical studies have provided signal-finding evidence suggesting that this compound possesses novel anti-inflammatory and analgesic properties. mdpi.comnih.govchemicalbook.comresearchgate.net These effects have been investigated in various experimental models of inflammation and nociception, primarily in rodents. nih.govchemicalbook.comresearchgate.net

In models of inflammation, this compound has demonstrated the ability to inhibit the production of key inflammatory mediators. mdpi.comnih.govchemicalbook.comresearchgate.net For instance, in lipopolysaccharide (LPS)-induced systemic and pulmonary inflammation models in mice, this compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). nih.govchemicalbook.comresearchgate.net TNF-α is a crucial mediator in inflammatory diseases, and its inhibition by this compound was statistically significant in the systemic inflammation model. nih.govresearchgate.net In the pulmonary inflammation model, this compound significantly reduced MCP-1 levels in lung homogenates. researchgate.net this compound also significantly reduced ear swelling in a 2,4-dinitrofluorobenzene (DNFB)-induced delayed-type hypersensitivity (DTH) model in mice, serving as a model for local inflammation. nih.govchemicalbook.comresearchgate.net